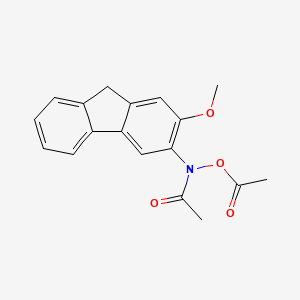
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is a specialized organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of both acetyl and methoxy groups attached to the hydroxylamine core, making it a versatile reagent in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- typically involves the acetylation of hydroxylamine derivatives. One common method includes reacting hydroxylamine with acetic anhydride in the presence of a base to form the N,O-diacetyl derivative. The subsequent introduction of the 2-methoxy-3-fluorenyl group can be achieved through nucleophilic substitution reactions using appropriate fluorenyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: This compound can act as a mutagen, introducing mutations in DNA by hydroxylating nucleobases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic activity is facilitated by the presence of the hydroxylamine group, which can donate electron density to form new bonds. The acetyl and methoxy groups further modulate its reactivity and stability, allowing for selective reactions under specific conditions .
類似化合物との比較
Similar Compounds
N,O-Dimethylhydroxylamine: Used in the formation of Weinreb amides.
N-Methylhydroxylamine: An isomer of methoxyamine and aminomethanol.
O-Benzoylhydroxylamines: Used as electrophilic aminating reagents.
Uniqueness
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is unique due to its specific functional groups that provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industrial settings. Its ability to undergo selective reactions and form stable intermediates sets it apart from other hydroxylamine derivatives.
特性
CAS番号 |
74279-44-0 |
|---|---|
分子式 |
C18H17NO4 |
分子量 |
311.3 g/mol |
IUPAC名 |
[acetyl-(2-methoxy-9H-fluoren-3-yl)amino] acetate |
InChI |
InChI=1S/C18H17NO4/c1-11(20)19(23-12(2)21)17-10-16-14(9-18(17)22-3)8-13-6-4-5-7-15(13)16/h4-7,9-10H,8H2,1-3H3 |
InChIキー |
KWYYUAYKQHNDOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=C(C=C2CC3=CC=CC=C3C2=C1)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


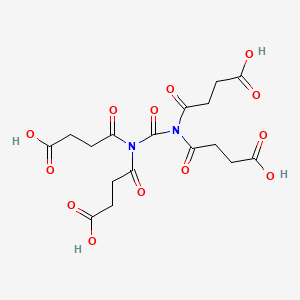

![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
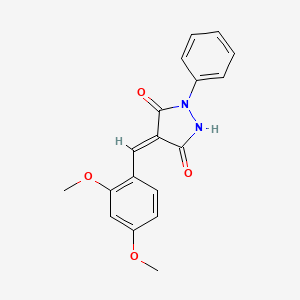
silane](/img/structure/B14445172.png)

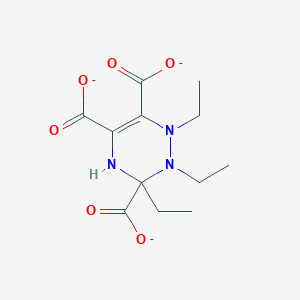

![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
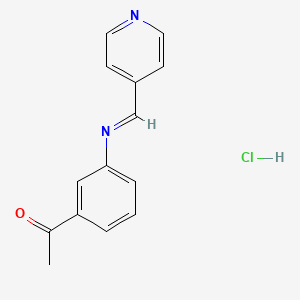


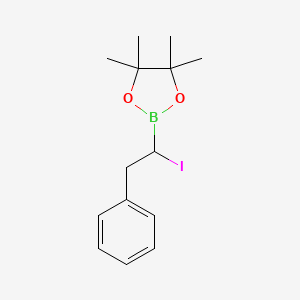
![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)
